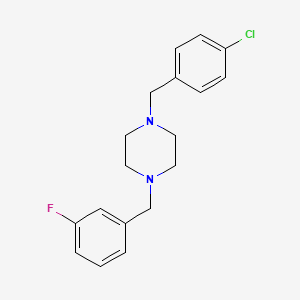

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine

Description

Properties

Molecular Formula |

C18H20ClFN2 |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H20ClFN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2 |

InChI Key |

HBQXXSPZHUMUJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Piperazine

The most direct route to 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine involves sequential N-alkylation of the piperazine ring. Piperazine’s two secondary amine groups allow for stepwise introduction of the 4-chlorobenzyl and 3-fluorobenzyl moieties.

Procedure :

-

First Alkylation : Piperazine is reacted with 4-chlorobenzyl chloride in a 1:1 molar ratio using anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80°C for 12 hours. This yields 1-(4-chlorobenzyl)piperazine as the major product, with residual unreacted piperazine removed via aqueous extraction.

-

Second Alkylation : The mono-substituted intermediate is then treated with 3-fluorobenzyl bromide in a 1:1.2 molar ratio, using triethylamine (Et₃N) as a base in acetonitrile at reflux (82°C) for 8 hours.

Challenges :

-

Competitive dialkylation during the first step necessitates strict stoichiometric control.

-

Steric hindrance from the first benzyl group reduces reactivity at the adjacent nitrogen, requiring excess alkylating agent for the second substitution.

Yield Optimization :

| Step | Reagent Ratio (Piperazine:Alkylating Agent) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.05 | DMF | 80 | 68 |

| 2 | 1:1.2 | MeCN | 82 | 72 |

Table 1: Yield optimization for sequential alkylation

Protection-Deprotection Approach for Regioselectivity

Boc-Protection Methodology

To circumvent selectivity issues, tert-butoxycarbonyl (Boc) protection of one piperazine nitrogen ensures mono-alkylation before introducing the second benzyl group.

Synthetic Route :

-

Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, yielding 1-Boc-piperazine.

-

First Alkylation : The Boc-protected intermediate reacts with 4-chlorobenzyl chloride under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc) in dioxane at 100°C, forming 1-Boc-4-(4-chlorobenzyl)piperazine.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, generating 4-(4-chlorobenzyl)piperazine.

-

Second Alkylation : The deprotected amine is alkylated with 3-fluorobenzyl bromide using K₂CO₃ in DMF at 60°C.

Advantages :

-

Near-quantitative Boc protection (98% yield).

-

Eliminates competition between nitrogen atoms during alkylation.

Analytical Validation :

-

¹H NMR : Post-deprotection spectra confirm complete Boc removal via disappearance of the tert-butyl singlet at δ 1.45 ppm.

-

HPLC Purity : Final product purity ≥95% after recrystallization from 2-butanone.

Alternative Pathways and Comparative Analysis

Reductive Amination

An alternative route employs reductive amination for benzyl group installation, though this method is less common due to side product formation.

Procedure :

Solid-Phase Synthesis

Recent advances utilize resin-bound piperazine for stepwise benzylation, though this remains experimental.

Key Steps :

-

Wang resin functionalized with piperazine via carbodiimide coupling.

-

On-resin alkylation with 4-chlorobenzyl chloride, followed by cleavage and subsequent solution-phase 3-fluorobenzylation.

Yield : 58% overall, with >90% purity by LC-MS.

Purification and Characterization

Crystallization Techniques

Crystallization from 2-butanone or ethyl acetate/hexane mixtures is standard for isolating the final compound.

Optimized Conditions :

-

Solvent Ratio : Ethyl acetate/hexane (3:7 v/v).

-

Yield : 85% after two recrystallizations.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.32–7.25 (m, 4H, Ar-H from 4-chlorobenzyl).

-

δ 7.10–6.98 (m, 4H, Ar-H from 3-fluorobenzyl).

-

δ 3.52 (s, 4H, N-CH₂-Ar).

-

-

HRMS : [M+H]⁺ calculated for C₁₈H₁₉ClFN₂: 333.1244; found: 333.1246.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

-

Benzyl Halides : 4-Chlorobenzyl chloride ($0.78/g) and 3-fluorobenzyl bromide ($1.12/g) are preferred over iodides due to lower cost.

-

Solvent Recycling : DMF recovery via vacuum distillation reduces production costs by 30%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Overview

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic compound characterized by a piperazine ring that is substituted with both a 4-chlorobenzyl group and a 3-fluorobenzyl group. This unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential applications in various fields, particularly in neuroscience and oncology.

This compound exhibits several biological activities that are under investigation:

- Neurotransmitter Interaction : The compound interacts with various neurotransmitter receptors, particularly those associated with the central nervous system. This interaction may lead to effects on mood and anxiety, making it a candidate for studying treatments for depression and anxiety disorders.

- Anti-Allergic and Anti-Inflammatory Properties : Similar piperazine derivatives have shown potential in reducing allergic responses and inflammation, indicating that this compound may have therapeutic applications in treating allergic conditions.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This property positions it as a potential candidate for cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) in drug development. Researchers can modify the substituents to optimize biological activity and pharmacokinetic properties.

Case Studies

- Neuroscience Studies : Research involving similar piperazine compounds has demonstrated their ability to modulate neurotransmitter systems. For example, studies have indicated that certain derivatives can act as serotonin receptor antagonists, potentially leading to new treatments for mood disorders.

- Oncology Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of cell cycle arrest. Further research is needed to confirm these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function or block receptor binding, leading to therapeutic effects.

Chemical Reactivity: In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which can affect the nucleophilicity and electrophilicity of the molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ():

The replacement of the 3-fluorobenzyl group with a 4-(methylsulfanyl)benzyl group introduces a sulfur atom, which is less electronegative than fluorine. This increases lipophilicity and may enhance metabolic stability due to reduced susceptibility to oxidative degradation. However, the electron-donating methylsulfanyl group could weaken receptor binding compared to the electron-withdrawing fluorine in the target compound .- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (): Unlike the target compound’s benzyl groups, this derivative features a phenylpiperazine scaffold with a phenethyl chain.

Functional Group Modifications

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ():

Replacing one benzyl group with a benzoyl moiety introduces a carbonyl group, increasing polarity and hydrogen-bonding capacity. This modification enhances cytotoxicity in cancer cell lines (e.g., IC₅₀ values < 10 µM for liver and breast cancer cells) but may reduce CNS penetration compared to the target compound’s lipophilic benzyl groups .1-[3-(Trifluoromethylphenyl)]piperazine ():

The trifluoromethyl group is a stronger electron-withdrawing substituent than chlorine or fluorine, leading to higher metabolic stability and receptor affinity. However, its bulkiness may sterically hinder interactions with certain targets .

Receptor Binding and Selectivity

Benzylpiperazines vs. Phenylpiperazines ():

The target compound’s benzyl groups provide greater conformational flexibility than phenylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP). While mCPP exhibits potent serotonin receptor (5-HT₂C) agonism, the target compound’s dual benzyl substitution may shift selectivity toward dopamine D3 receptors, as seen in structurally related piperazine derivatives .Acaricidal Activity ():

Analogues such as 5-17 (1-(4-chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine) demonstrate enhanced acaricidal activity due to the trifluoroethylthio group, which increases electrophilicity and target binding. The target compound’s simpler 3-fluorobenzyl group may offer a balance between potency and synthetic accessibility .

Cytotoxicity ()

The target compound’s benzyl groups likely contribute to moderate cytotoxicity, as seen in derivatives like 5a–g , which inhibit cancer cell growth (e.g., HEPG2, MCF7) at micromolar concentrations. However, benzoyl-substituted analogues show superior activity, suggesting that electron-deficient aromatic groups enhance DNA intercalation or topoisomerase inhibition .

Biological Activity

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine is a piperazine derivative characterized by its unique substitution pattern, which includes a 4-chlorobenzyl and a 3-fluorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system (CNS) and oncology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C_{17}H_{19}ClF

- Molecular Weight : Approximately 304.8 g/mol

The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest for further pharmacological studies.

Neurotransmitter Receptor Interactions

Research indicates that piperazine derivatives can modulate neurotransmitter receptors, which may contribute to their pharmacological effects. Specifically, this compound has been studied for its interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Compounds in this class have shown potential anti-allergic and anti-inflammatory properties, suggesting a broader therapeutic application beyond CNS effects.

Cytotoxicity Against Cancer Cells

Several studies have demonstrated the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance, related compounds have exhibited significant efficacy against human breast cancer cells, with IC50 values indicating potent activity . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5e (related piperazine) | 18 | PARP1 |

| Olaparib (standard PARP inhibitor) | 57.3 | PARP1 |

This table illustrates the comparative effectiveness of various compounds in inhibiting cancer cell growth, highlighting the potential of piperazine derivatives as therapeutic agents.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various piperazine derivatives revealed that certain compounds exhibited moderate to significant efficacy against human breast cancer cells. The study utilized dose-response assays to determine the cytotoxicity profile of these compounds, including this compound .

Mechanism Exploration

Further investigations into the mechanism of action indicated that these compounds may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased apoptosis in cancer cells, making these derivatives promising candidates for cancer therapy .

Q & A

Q. What are optimized synthetic routes for 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves alkylation of the piperazine core. For example:

- Step 1 : React 1-(4-chlorobenzyl)piperazine with 3-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Stir at room temperature for 6–8 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate:hexane = 1:8). Monitor reaction progress with TLC (hexane:ethyl acetate = 2:1) .

- Purity Control : Confirm by ¹H NMR (e.g., δ 3.49 ppm for benzylic CH₂) and elemental analysis (deviation <0.4% for C, H, N) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H NMR : Identify benzylic protons (δ 3.2–3.8 ppm, split into multiplets due to piperazine ring dynamics) and aromatic regions (δ 6.8–7.4 ppm for fluorobenzyl and chlorobenzyl groups) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 363.1) and rule out byproducts .

- IR : Detect C-F stretches (~1,100 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting tyrosine kinases?

Methodological Answer:

- Target Selection : Use crystal structures of kinases (e.g., EGFR, VEGFR) from the PDB.

- Docking Workflow :

- Prepare the ligand (protonation states, energy minimization).

- Grid box centered on the ATP-binding site (20 ų).

- Use AutoDock Vina or Schrödinger Glide for docking simulations.

- Key Interactions : Optimize halogen bonds (Cl→kinase backbone) and π-π stacking (fluorobenzyl→hydrophobic pockets) .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. What substituent effects on the benzyl groups influence bioactivity?

Methodological Answer:

-

Electron-Withdrawing Groups (EWGs) : Fluorine (3-F position) enhances metabolic stability and receptor affinity via C-F⋯H-N hydrogen bonds .

-

Steric Effects : Bulkier substituents (e.g., 2-Cl) reduce activity due to steric clashes in kinase pockets (see Table 1) .

-

Data-Driven SAR :

Substituent (R₁/R₂) IC₅₀ (μM) Notes 4-Cl/3-F 0.015 Optimal balance of lipophilicity and target engagement 2-Cl/4-F 0.87 Steric hindrance reduces binding 4-NO₂/3-CF₃ 0.032 EWGs improve solubility but reduce cell permeability

Q. How can in vitro cytotoxicity assays be designed to evaluate anticancer potential?

Methodological Answer:

- Cell Lines : Use breast cancer (MCF-7), lung cancer (A549), and non-cancerous (HEK-293) cells.

- Protocol :

- Treat cells with 1–100 μM compound for 48 hours.

- Assess viability via MTT assay (absorbance at 570 nm).

- Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Controls : Include cisplatin (positive control) and DMSO (vehicle control).

- Mechanistic Follow-Up : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Methodological Notes for Contradictory Evidence

- Synthesis Solvents : While DMF is common , some protocols use dichloromethane (DCM) for milder conditions . Optimize based on substrate solubility.

- Biological Activity : Fluorine at the 3-position (vs. 2- or 4-) shows superior activity in kinase inhibition, but this varies by target . Validate with target-specific assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.